molecular formula C22H21N3O3 B2364196 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid CAS No. 1009665-60-4

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid

Cat. No.: B2364196
CAS No.: 1009665-60-4
M. Wt: 375.428
InChI Key: SGYQTZNDBKRINT-UHFFFAOYSA-N
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Description

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the transformation of 3-acetylbenzoic acid to a methyl ester, followed by treatment with dimethylformamide dimethylacetal to form an enaminone intermediate . This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid involves its interaction with specific molecular targets within cells. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other proteins to exert its effects . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuro[3,2-d]pyrimidine core with a phenyl group and a pentanoic acid side chain differentiates it from other similar compounds and may contribute to its specific interactions and effects.

Properties

IUPAC Name

3-methyl-2-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-3-13(2)17(22(26)27)23-21-19-18(15-11-7-8-12-16(15)28-19)24-20(25-21)14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYQTZNDBKRINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC(=NC2=C1OC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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